molecular formula C8H7BrN2 B173352 7-Bromo-1H-indol-5-amine CAS No. 196205-07-9

7-Bromo-1H-indol-5-amine

Cat. No.: B173352
CAS No.: 196205-07-9
M. Wt: 211.06 g/mol
InChI Key: IDSDTLAEQBFCMV-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Derivatives in Natural Products and Pharmaceutical Sciences

Indole derivatives are abundantly present in nature, showcasing a wide spectrum of pharmacological activities. nrfhh.comajchem-b.com They are integral components of many natural products, including alkaloids, peptides, and plant hormones. ijpsr.info The essential amino acid tryptophan, for instance, contains an indole ring and serves as a precursor to various important biomolecules. ijpsr.infobohrium.com

In the pharmaceutical realm, the indole scaffold is a key component in a multitude of approved drugs. ijpsr.infomdpi.com These compounds have demonstrated efficacy as anti-inflammatory agents, phosphodiesterase inhibitors, and receptor agonists and antagonists for serotonin (B10506) and cannabinoids, among other therapeutic applications. nih.gov The broad utility of indole derivatives stems from their ability to modulate various physiological pathways by interacting with diverse molecular targets. nrfhh.com Research has highlighted their potential as anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective agents. nrfhh.comajchem-b.com

Table 1: Examples of Bioactive Indole Derivatives

Compound ClassExamplesTherapeutic Area
AlkaloidsVinblastine, VincristineAnticancer sci-hub.red
TriptansFrovatriptan, SumatriptanAntimigraine nih.gov
Anti-emeticsOndansetronNausea and vomiting nih.gov
Anti-inflammatoriesIndomethacinInflammation nih.gov

Overview of the Indole Moiety as a Privileged Structure in Drug Discovery

The concept of a "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govmdpi.com The indole nucleus is a prime example of such a scaffold. nih.govijpsr.infonih.gov Its unique electronic properties and its ability to mimic the structures of proteins allow it to interact with a variety of enzymes and receptors in a reversible manner. ijpsr.info

The indole ring system is a planar, aromatic structure that can engage in various non-covalent interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions, which are crucial for molecular recognition at the active sites of biological targets. mdpi.com This versatility has been exploited by medicinal chemists to design and synthesize a vast number of indole-containing compounds with a wide range of therapeutic applications. nih.govsci-hub.se Many of these compounds target G-protein coupled receptors (GPCRs), which possess a conserved binding pocket that is complementary to the indole scaffold. nih.gov

Introduction to Halogenated Indoles in Medicinal Chemistry

The introduction of halogen atoms into the indole ring can significantly modulate the physicochemical and biological properties of the resulting compounds. organic-chemistry.orgnih.gov Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target. mdpi.comnih.gov Bromination, in particular, has been shown to enhance the biological activity of many natural products. nih.gov

Halogenated indoles are valuable intermediates in organic synthesis, allowing for further functionalization through various cross-coupling reactions. organic-chemistry.org For instance, the bromine atom in a bromoindole can be replaced with other functional groups to create a diverse library of compounds for biological screening. The position of the halogen substituent on the indole ring is critical, as it can alter the electronic effects and reactivity of the molecule.

Contextualization of 7-Bromo-1H-indol-5-amine within Indole Chemistry

This compound (CAS No. 196205-07-9) is a specific halogenated indole derivative that has garnered attention as a valuable building block in medicinal chemistry. synquestlabs.com Its structure features a bromine atom at the 7-position and an amino group at the 5-position of the indole ring. This unique substitution pattern, with an electron-withdrawing bromine atom and a nucleophilic amino group, makes it a versatile intermediate for the synthesis of more complex molecules.

The presence of both the bromine and amino groups allows for a range of chemical transformations. The bromine atom can participate in substitution and coupling reactions, while the amino group can undergo oxidation, reduction, and other modifications. This dual reactivity makes this compound a key starting material for the creation of diverse molecular scaffolds with potential applications in drug discovery and materials science. Research has explored its potential in the synthesis of bioactive molecules with antimicrobial and anticancer properties.

Table 2: Chemical Identifiers for this compound

IdentifierValue
CAS Number196205-07-9 synquestlabs.com
Molecular FormulaC₈H₇BrN₂ synquestlabs.com
Molecular Weight211.07 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-1H-indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSDTLAEQBFCMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572741
Record name 7-Bromo-1H-indol-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196205-07-9
Record name 7-Bromo-1H-indol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196205-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic and Analytical Characterization of 7 Bromo 1h Indol 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical method used to determine the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the carbon-hydrogen framework. For brominated indoles, NMR is crucial for confirming the position of substituents on the indole (B1671886) ring.

For the derivative 7-Bromo-3-methyl-1H-indole , the ¹H NMR spectrum was recorded in deuterated chloroform (B151607) (CDCl₃) on a 500 MHz spectrometer. rsc.org The signals are observed at chemical shifts (δ) of 8.06 (singlet, 1H), 7.55 (doublet, J = 7.9 Hz, 1H), 7.37 (doublet, J = 7.6 Hz, 1H), 7.08–6.97 (multiplet, 2H), and 2.35 (doublet, J = 1.0 Hz, 3H). rsc.org The broad singlet at 8.06 ppm is characteristic of the indole N-H proton. rsc.org The signals in the aromatic region (6.97-7.55 ppm) correspond to the protons on the benzene (B151609) and pyrrole (B145914) rings, while the signal at 2.35 ppm is attributed to the methyl group at the C3 position. rsc.org

CompoundSolventChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentReference
7-Bromo-3-methyl-1H-indole CDCl₃8.06sNH rsc.org
7.55d7.9Ar-H rsc.org
7.37d7.6Ar-H rsc.org
7.08–6.97mAr-H rsc.org
2.35d1.0CH₃ rsc.org

Carbon-13 NMR provides information about the carbon skeleton of a molecule. For 7-Bromo-3-methyl-1H-indole , the ¹³C NMR spectrum (125 MHz, CDCl₃) shows signals at δ 135.07, 129.64, 124.31, 122.33, 120.42, 118.23, 113.13, 104.75, and 9.97. rsc.org The signal at 104.75 ppm is attributed to the carbon atom bearing the bromine (C7), and the signal at 9.97 ppm corresponds to the methyl carbon. rsc.org

CompoundSolventChemical Shift (δ, ppm)Reference
7-Bromo-3-methyl-1H-indole CDCl₃135.07, 129.64, 124.31, 122.33, 120.42, 118.23, 113.13, 104.75, 9.97 rsc.org

For derivatives containing other magnetically active nuclei, specialized NMR techniques are employed.

¹⁹F NMR: In the analysis of 7-Bromo-5-fluoro-1H-indole , ¹⁹F NMR is essential for confirming the presence and chemical environment of the fluorine atom. The fluorine substituent can influence the chemical shifts of nearby protons, often resulting in doublet of doublets splitting patterns in the ¹H NMR spectrum. A typical chemical shift for fluorine in such an environment is in the range of -110 to -120 ppm.

³¹P, ¹⁹F, and ¹¹B NMR: The characterization of complex derivatives such as organophosphorus compounds involves these techniques. For instance, the analysis of a 7-phosphaadamantane derivative bearing a bromoindole moiety utilized ³¹P, ¹⁹F, and ¹¹B NMR to confirm the structure of the phosphorus-containing cage and the tetrafluoroborate (B81430) counterion. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

A key feature in the mass spectrum of a brominated compound is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a clear indicator of the presence of a single bromine atom in the molecule.

ESI-MS is a soft ionization technique suitable for analyzing polar and large molecules. It is often used to confirm the molecular ion of a compound. The analysis of 7-bromo-tryptamine , a derivative formed from 7-bromo-tryptophan, was performed using ESI-MS, which confirmed the expected molecular weight. researchgate.net Similarly, the characterization of a complex phosphonium (B103445) salt derivative of 5-bromoindole (B119039) utilized ESI-MS to identify the molecular ion by observing the [M − BF₄⁻]⁺ peak. mdpi.com

HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound.

For 7-Bromo-1H-indol-5-amine , a mass accuracy of less than 5 ppm is expected in HRMS analysis.

The molecular formula of 7-bromo-5-methyl-1H-indol-3-amine , C₉H₉BrN₂, was confirmed by HRMS, which determined its exact mass to be 223.995 g/mol . vulcanchem.com

In the analysis of various bromoindole derivatives, HRMS is used to confirm the calculated molecular formula. nih.gov For example, the HRMS analysis of a synthesized 6-bromoindole (B116670) derivative showed the calculated m/z for [M+H]⁺ (C₁₄H₁₂⁷⁹BrN₃O₂) as 334.0186 and found 334.0179, confirming the structure. nih.gov

CompoundTechniqueIonCalculated m/zFound m/zReference
7-bromo-5-methyl-1H-indol-3-amine HRMS223.995 (Exact Mass) vulcanchem.com
Methyl 5-((6-bromo-1H-indol-1-yl)methyl)-1H-pyrazole-3-carboxylate HRMS[M+H]⁺334.0186 (for ⁷⁹Br)334.0179 nih.gov
[M+H]⁺336.0166 (for ⁸¹Br)336.0161 nih.gov

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis provides an empirical formula for the compound, which can be compared against the theoretical values calculated from its proposed molecular formula. For indole derivatives, this method is crucial for confirming that the correct elemental composition has been achieved following synthesis.

Research on a derivative, 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, demonstrates the application of CHN analysis. mdpi.com The experimentally determined values were found to be in close agreement with the calculated percentages for the molecular formula C₁₆H₁₁BrN₂, confirming the successful synthesis of the target compound. mdpi.com Similarly, the analysis of another complex derivative, 7-((5-bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium tetrafluoroborate, also utilized CHN analysis to validate its structure. mdpi.com

Table 1: Elemental Analysis Data for a 7-Bromo-1H-indole Derivative

Compound Name Molecular Formula Element Calculated (%) Found (%) Source
7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile C₁₆H₁₁BrN₂ C 61.76 61.79 mdpi.com
H 3.56 3.47 mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. These frequencies correspond to the stretching and bending of chemical bonds, creating a unique spectral fingerprint for the compound.

For derivatives of this compound, IR spectroscopy can confirm the presence of key functional groups. For instance, in 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, the IR spectrum clearly showed the characteristic absorption for the C≡N (nitrile) stretching vibration at 2212 cm⁻¹. mdpi.com In another derivative, 1-(7-bromo-1H-indol-3-yl)-2-chloroethan-1-one, the carbonyl (C=O) stretch is expected near 1700 cm⁻¹, while vibrations corresponding to C-Br and C-Cl bonds are found in the fingerprint region. The N-H stretches of the indole ring and the amino group typically appear in the range of 3200–3400 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for 7-Bromo-1H-indole Derivatives

Compound/Functional Group Characteristic Vibration Absorption Range (cm⁻¹) Source
Indole N-H N-H stretch 3200–3400
Amine N-H N-H stretch 3200–3400
7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile C≡N stretch 2212 mdpi.com
1-(7-bromo-1H-indol-3-yl)-2-chloroethan-1-one C=O stretch ~1700

X-ray Diffraction Studies for Structural Confirmation

For complex heterocyclic structures like indole derivatives, X-ray crystallography is invaluable for unambiguous structural confirmation. acs.org In a study of a 7-bromoindole (B1273607) tetramer, X-ray analysis was used to elucidate the exact chemical structure and connectivity of the atoms, revealing two distinct indole N-H signals. acs.org The crystal structure of 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, a complex derivative, was determined to be triclinic with a space group of P-1, and its detailed crystallographic parameters were reported. researchgate.net Refinement software such as SHELXL is commonly used to process the diffraction data and resolve the final structure.

Table 3: Example Crystallographic Data for a Bromo-Indole Derivative

Parameter 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione Source
Crystal System Triclinic researchgate.net
Space Group P-1 researchgate.net
a (Å) 11.8333(6) researchgate.net
b (Å) 12.8151(6) researchgate.net
c (Å) 17.1798(8) researchgate.net
α (°) 77.317(4) researchgate.net
β (°) 74.147(4) researchgate.net
γ (°) 66.493(5) researchgate.net
V (ų) 2280.0(2) researchgate.net

Purity Assessment Techniques (e.g., HPLC)

Assessing the purity of a chemical compound is essential for its use in subsequent applications, particularly in pharmaceutical research. High-Performance Liquid Chromatography (HPLC) is a premier technique for this purpose, separating components in a mixture with high resolution, which allows for accurate quantification of the target compound's purity.

The purity of this compound and its derivatives is routinely confirmed using HPLC. For example, the purity of 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile was verified by two different HPLC methods (isocratic and gradient), which determined the purity to be greater than 95%. mdpi.com The results were reported as Area Under the Curve (AUC) percentages at specific UV detection wavelengths. mdpi.com Similarly, HPLC coupled with Mass Spectrometry (HPLC-MS) was used to validate the purity of 7-Bromo-5-fluoro-1H-indole, confirming a purity of over 98% and identifying the correct molecular ion peak.

Table 4: HPLC Purity Data for Derivatives of 7-Bromo-1H-indole

Compound Name HPLC Method Purity (AUC %) Wavelength (nm) Source
7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile Isocratic 99.34% 254 mdpi.com
Isocratic 99.65% 280 mdpi.com
Gradient 98.70% 254 mdpi.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and molecular properties of compounds like 7-Bromo-1H-indol-5-amine. By applying functionals such as B3LYP with various basis sets (e.g., 6-311++G(2d,2p)), researchers can calculate optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.net

For indole (B1671886) derivatives, DFT studies are crucial for understanding how different substituents affect the electronic distribution and stability of the molecule. researchgate.netmdpi.com In the case of this compound, DFT calculations would elucidate the influence of the electron-donating amino group (-NH2) and the electron-withdrawing, yet bulky, bromine atom (-Br) on the indole ring's geometry and electronic landscape. These calculations can confirm the planarity of the indole scaffold and determine bond lengths and angles, which are essential for understanding its interaction with biological targets. nih.gov

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical components of frontier molecular orbital (FMO) theory. The energy of the HOMO indicates a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the presence of the amino group is expected to raise the HOMO energy level, making the compound a better electron donor. Conversely, the bromine atom can influence both orbitals. DFT studies on various substituted indoles have shown that the nature and position of substituents significantly alter the FMO energies and the energy gap, thereby modulating the molecule's reactivity. researchgate.net

Table 1: Theoretical Quantum Chemical Descriptors for a Representative Indole Structure (Note: This table is illustrative, based on typical values for related indole derivatives, as specific data for this compound is not publicly available.)

Parameter Description Illustrative Value
E_HOMO Energy of the Highest Occupied Molecular Orbital -5.8 eV
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital -1.2 eV
ΔE (Gap) HOMO-LUMO Energy Gap (E_LUMO - E_HOMO) 4.6 eV
Hardness (η) (E_LUMO - E_HOMO) / 2 2.3 eV
Softness (S) 1 / (2η) 0.217 eV⁻¹

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 3.5 eV |

Molecular Electrostatic Surface Potential (MESP) Analysis

Molecular Electrostatic Surface Potential (MESP) analysis is a vital computational tool for visualizing the charge distribution on a molecule's surface. It maps the electrostatic potential, allowing for the identification of electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. researchgate.net

For this compound, an MESP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the amino group and potentially the indole nitrogen, indicating sites prone to electrophilic attack or hydrogen bond donation. The bromine atom would also exhibit a region of negative potential (the σ-hole notwithstanding).

Positive Potential (Blue): Located around the hydrogen atoms of the amino group and the N-H of the indole ring, highlighting their potential as hydrogen bond donors.

This analysis is crucial for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are fundamental to how the molecule binds to a biological target. researchgate.net

Structure-Activity Relationship (SAR) Studies using Computational Methods

Computational Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds in drug discovery. By systematically modifying a chemical scaffold and calculating the effect on activity, researchers can build predictive models. For bromo-substituted indoles, computational SAR studies have provided key insights. For instance, in a series of pyrimido[5,4-b]indoles, substituting the C8 position with a bromo group was found to enhance biological activity. nih.gov In other cases, such as with certain 2,3-diaryl indoles, a bromo substituent was found to have a negative contribution to activity. tandfonline.com

These studies often employ methods like Quantitative Structure-Activity Relationship (QSAR) to correlate physicochemical properties or molecular field descriptors with biological activity. For indole-based HIV-1 fusion inhibitors, computational poses helped explain the observed SAR, where specific substitutions on the indole ring, including bromo groups, significantly impacted potency. acs.orgnih.gov For this compound, computational SAR would involve modeling the effects of altering the substitution pattern on the indole ring to predict compounds with improved affinity and selectivity for a given target.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. This method is widely used to understand the binding mode of indole derivatives and to screen virtual libraries for potential inhibitors. mdpi.com

For this compound, docking simulations could be performed against various protein targets, such as kinases (e.g., EGFR, VEGFR), tubulin, or viral proteins. nih.govvulcanchem.comnih.gov The simulation would predict the binding energy and identify key interactions:

Hydrogen Bonds: The amino group and the indole N-H are prime candidates for forming hydrogen bonds with amino acid residues in the target's active site.

Halogen Bonds: The bromine atom at the 7-position can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.

Hydrophobic Interactions: The indole ring itself can form π-π stacking or hydrophobic interactions with aromatic or aliphatic residues.

Docking studies on 7-acetamido-2-aryl-5-bromoindoles revealed that these compounds bind to the colchicine-binding site of tubulin through a combination of hydrogen bonding and pi-alkyl interactions. nih.gov Similarly, 5-bromoindole (B119039) derivatives have been docked into the EGFR tyrosine kinase domain, showing strong binding energies. nih.gov

Table 2: Hypothetical Molecular Docking Interactions for this compound with a Kinase Target (Note: This table is illustrative, based on common interactions observed for similar inhibitors.)

Interacting Residue (Example) Interaction Type Moiety of this compound
Met793 Hydrogen Bond Indole N-H
Asp855 Hydrogen Bond / Ionic 5-Amino Group (-NH2)
Leu718 Hydrophobic (π-Alkyl) Indole Ring
Lys745 Halogen Bond 7-Bromo Group (-Br)

| Phe856 | π-π Stacking | Indole Ring |

Prediction of Drug-like Properties (e.g., ADME)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the pharmacokinetic profile of a compound. Various computational models and online tools are used to predict properties based on a molecule's structure. For indole derivatives, these studies have been used to identify candidates with favorable drug-like profiles. mdpi.com

For this compound, key ADME parameters can be predicted. These predictions help to flag potential liabilities, such as poor absorption or rapid metabolism, before committing to synthesis. Studies on other bromo-indole derivatives have shown good in silico absorption levels and low predicted hepatotoxicity. nih.gov

Table 3: Predicted ADME and Drug-Likeness Properties for this compound (Note: These values are predictions based on its structure using standard computational models.)

Property Predicted Value Compliance/Comment
Molecular Weight 211.06 g/mol Complies with Lipinski's Rule (<500)
LogP (o/w) ~2.5 Complies with Lipinski's Rule (<5)
Hydrogen Bond Donors 2 (indole NH, amine NH₂) Complies with Lipinski's Rule (<5)
Hydrogen Bond Acceptors 2 (indole N, amine N) Complies with Lipinski's Rule (<10)
Topological Polar Surface Area (TPSA) ~41.8 Ų Indicates good oral bioavailability

| Bioavailability Score | ~0.55 | Suggests good drug-like potential |

Biological Applications and Medicinal Chemistry Research of Indole Amines

Anti-Cancer and Anti-Tumor Activities

The indole (B1671886) nucleus is a core component of numerous compounds investigated for their anti-cancer properties. rsc.org Research has shown that modifying the indole scaffold, such as through halogenation, can lead to potent anti-tumor agents. nih.gov

The human epidermal growth factor receptor (HER) family plays a crucial role in cell growth and proliferation, and its inhibition is a key strategy in cancer therapy. While direct pan-HER inhibition by 7-Bromo-1H-indol-5-amine has not been reported, a structurally related isomer has been used to create potent pan-HER inhibitors. Specifically, the molecular skeleton of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine, derived from 3-bromo-1H-indol-5-amine, has proven effective for developing both reversible and irreversible pan-HER inhibitors. researchgate.netnih.gov

One derivative, compound C6, was identified as a high-strength reversible pan-HER inhibitor, capable of effectively targeting HER1 (EGFR), HER2, and HER4. researchgate.nettandfonline.com Another compound from the same series, C5, displayed irreversible binding characteristics typical of many effective pan-HER inhibitors. researchgate.netnih.gov These findings underscore the potential of the bromo-indol-amine scaffold as a foundational structure for novel anti-cancer drugs targeting the HER family. researchgate.netnih.gov

Table 1: Pan-HER Inhibition by a Derivative of a Bromo-Indole Amine Isomer

Compound Skeleton Target(s) Inhibition Type Reference

Apoptosis, or programmed cell death, is a vital process for eliminating cancerous cells. Derivatives of bromo-indol-amines have been shown to trigger this process in cancer cells. For instance, quinazoline (B50416) derivatives based on the N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine skeleton were found to induce caspase-dependent apoptosis. researchgate.net Further studies on other indole-based compounds, such as indolyl-pyridinyl-propenones, have also demonstrated their ability to induce apoptosis, characterized by chromatin condensation, disruption of mitochondrial potential, and activation of caspases. nih.gov These molecules led to an increase in the number of hypodiploid cells, a hallmark of apoptosis. nih.gov

G-quadruplexes (G4) are non-canonical DNA structures that are prevalent in regions of the genome critical for cancer cell proliferation, such as in the c-Myc oncogene promoter. nih.gov Stabilizing these structures can inhibit cancer-related gene expression, making G4-binding agents promising anti-cancer targets. While there is no specific data on this compound as a G4 binder, related indole derivatives have been actively studied for this property. nih.gov

Research has focused on bis-indole structures and 5-nitroindole (B16589) derivatives. nih.govdiva-portal.org For example, a series of pyrrolidine-substituted 5-nitroindole derivatives were synthesized and found to bind to the c-Myc G-quadruplex DNA, leading to the downregulation of c-Myc expression and cell-cycle arrest in cancer cells. nih.gov Similarly, a new class of bis-indoles, specifically 3,3-diindolyl-methyl derivatives, have been developed and studied for their interaction with G4 DNA. diva-portal.org These studies highlight the potential of the broader indole amine class in the development of G4-targeted cancer therapies.

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

Indole derivatives are recognized for a wide spectrum of biological activities, including antimicrobial properties. rsc.org The indole nucleus is a key pharmacophore in the development of new agents to combat bacterial, fungal, and viral infections. mdpi.comresearchgate.net Halogenated indoles, in particular, have been a focus of research for creating potent antimicrobial compounds. wiley.com

Several studies have demonstrated the efficacy of indole derivatives against Gram-positive bacteria. Naturally occurring brominated indoles have shown significant antibacterial activity. For example, 2,5,6-Tribromo-3-[(3′-bromo-4′-hydroxyphenyl)methyl]-1H-indole exhibited potent activity against seven tested bacteria, including Bacillus subtilis and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 8 µg/mL. nih.gov Other synthetic indole derivatives have also shown notable activity. scirp.orgajchem-a.com In one study, newly synthesized 3-substituted indole derivatives exhibited excellent activity against Staphylococcus aureus and Bacillus subtilis. scirp.org Another investigation found that an indeno-furanone compound containing an indole moiety showed good antimicrobial action against these same bacterial strains. ajchem-a.com

Table 2: Antibacterial Activity of Selected Indole Derivatives Against Gram-Positive Bacteria

Compound/Derivative Class Bacterium Activity Reference
2,5,6-Tribromo-3-[(3′-bromo-4′-hydroxyphenyl)methyl]-1H-indole B. subtilis, S. aureus MIC: 2-8 µg/mL nih.gov
3-Substituted Indoles S. aureus, B. subtilis Significant Activity scirp.org
Indole-linked Indeno-furanone S. aureus, B. subtilis Good Antimicrobial Action ajchem-a.com

The fight against Gram-negative bacteria is particularly challenging due to their resilient outer membrane. d-nb.info Nevertheless, certain indole derivatives have shown promise. A study on 5-bromoindole-2-carboxamides found that several compounds exhibited high antibacterial activity against Escherichia coli. d-nb.info In another report, various Schiff base derivatives were tested in vitro against bacteria including E. coli and Proteus vulgaris to evaluate their antimicrobial potential. juniperpublishers.com Furthermore, a synthesized indole derivative linked to an indeno-furanone structure was evaluated and found to have good antimicrobial activity against both E. coli and P. vulgaris. ajchem-a.com

Table 3: Antibacterial Activity of Selected Indole Derivatives Against Gram-Negative Bacteria

Compound/Derivative Class Bacterium Activity Reference
5-bromoindole-2-carboxamides E. coli High Activity (MIC: 0.35–1.25 μg/mL for active compounds) d-nb.info
Indole-linked Indeno-furanone E. coli, P. vulgaris Good Antimicrobial Action ajchem-a.com
Schiff base derivatives E. coli, P. vulgaris Tested for antimicrobial potential juniperpublishers.com

Anti-HIV Activity (e.g., Reverse Transcriptase Inhibitors)

The indole nucleus is a key pharmacophore in the development of anti-HIV agents. rsc.org While direct studies on the anti-HIV activity of this compound are not extensively detailed in the provided context, the broader class of indole derivatives has shown promise in this area. For instance, various indole-based compounds have been investigated as HIV-1 fusion inhibitors targeting the glycoprotein (B1211001) gp41. acs.org Research has focused on optimizing indole scaffolds to enhance their inhibitory potential against viral entry. acs.org

Derivatives of bromoindoles have been synthesized and evaluated for their anti-HIV activity. For example, compounds incorporating a 5-bromoindole (B119039) moiety have been explored as HIV-1 capsid binders, with some derivatives showing low micromolar inhibitory potency against the virus. nih.gov Specifically, a compound containing a 5-bromo-1H-indol-3-yl group demonstrated an EC50 value of 2.93 µM against HIV-1. nih.gov Another area of interest is the use of bromo-substituted indazoles, a related heterocyclic system, in the synthesis of potent anti-HIV agents like Lenacapavir, a capsid inhibitor. mdpi.com This highlights the importance of the bromo-substituted heterocyclic core in designing new antiviral therapies.

Antitubercular Agents

The therapeutic potential of indole derivatives extends to the treatment of tuberculosis. rsc.org Bromo-substituted indole carboxamides, for instance, have been synthesized and shown to possess significant antibacterial activity against various pathogenic bacteria. d-nb.info Although specific data on this compound's antitubercular activity is limited in the provided search results, the effectiveness of related bromoindole compounds suggests a promising area for future investigation.

Anti-inflammatory and Antioxidant Properties

Indole derivatives are known to possess anti-inflammatory and antioxidant properties. rsc.orgsmolecule.com The presence of a bromine atom on the indole ring can enhance these pharmacological activities. smolecule.com While direct research on this compound is not specified, related compounds like 7-fluoro-1H-indol-5-amine are noted for their contribution to anti-inflammatory effects in complex derivatives. The general biological activity of this compound is recognized to include anti-inflammatory properties.

Modulation of Biological Pathways

The versatility of the indole scaffold allows for its interaction with various biological targets, leading to the modulation of key cellular pathways.

Glycogen Synthase 3β Inhibition

Glycogen Synthase Kinase-3β (GSK-3β) is a crucial enzyme implicated in several diseases, and its inhibition is a significant therapeutic strategy. uef.fi Indole-based compounds have been developed as potent GSK-3β inhibitors. uef.finih.gov Structure-activity relationship studies of maleimide-based inhibitors revealed that substitutions on the indole ring significantly impact inhibitory activity. For example, a 5-bromo substitution on the indole ring was found to be less potent than a 5-fluoro substitution in certain series of GSK-3β inhibitors. nih.gov In another study involving 4,5-bisindolyl-1,2,4-triazol-3-ones, a bromine atom at the 5-position of the indole ring (compound 6f ) resulted in a potent GSK-3β inhibitor with an IC50 value of 0.35 µM. ingentaconnect.com

Tyrosine Kinase Receptor Inhibition

Tyrosine kinase receptors are critical targets in cancer therapy, and indole derivatives have been explored as inhibitors. mdpi.com For example, linifanib, a potent tyrosine kinase receptor inhibitor, contains an indazole structure. mdpi.com Studies on 4-[(3-Bromophenyl)amino]pyrido[4,3-d]pyrimidines have been conducted to understand the structure-activity relationships for inhibiting epidermal growth factor receptor (EGFR) tyrosine kinase. acs.org Furthermore, novel indole-aminoquinazoline hybrids have been synthesized and evaluated for their anticancer properties, with some compounds showing inhibitory activity against EGFR tyrosine kinase. researchgate.net The development of dual inhibitors targeting both EGFR and IGF-1R has also been a focus, with bromo-substituted pyrido[2,3-b]indole derivatives being synthesized and evaluated. nih.gov

Cystathionine (B15957) γ-Lyase (bCSE) Inhibition

Bacterial cystathionine γ-lyase (bCSE) is an enzyme involved in the production of hydrogen sulfide (B99878) in pathogenic bacteria, and its inhibition can enhance the efficacy of antibiotics. nih.govnih.gov Indole-based inhibitors of bCSE have been developed, with research focusing on the synthesis of compounds containing a 6-bromoindole (B116670) core. nih.govnih.govmdpi.com These inhibitors have shown selectivity and potential as antibiotic potentiators. nih.govnih.gov

Role as Pharmaceutical Intermediates in Drug Synthesis

The indole nucleus is a prominent scaffold in a vast number of pharmaceutically active compounds. The functionalization of this heterocyclic system provides a versatile platform for the development of new therapeutic agents. Halogenated and aminated indoles, in particular, serve as crucial building blocks in medicinal chemistry. The compound this compound, featuring both a bromine atom and an amino group on the indole ring, is recognized as a valuable intermediate for synthesizing complex organic molecules and potential drug candidates. Its unique electronic and structural properties make it a target for creating molecules that can interact with biological receptors and enzymes.

Lenacapavir is a potent, first-in-class inhibitor of the HIV capsid protein, approved for the treatment of HIV-1 infection. mdpi.comnih.gov While this compound is an indole derivative, a review of the scientific literature and process chemistry reports indicates that the key heterocyclic intermediate used in the synthesis of Lenacapavir is, in fact, 7-Bromo-4-chloro-1H-indazol-3-amine , not the indole-based compound. mdpi.comnih.govresearchgate.net

Research and process development studies describe a practical synthetic route to this essential indazole fragment starting from inexpensive materials like 2,6-dichlorobenzonitrile. mdpi.comnih.gov The synthesis involves key steps such as regioselective bromination and subsequent cyclization with hydrazine (B178648) to form the 3-aminoindazole ring system. mdpi.com This process has been optimized for large-scale production, highlighting its importance for manufacturing Lenacapavir. nih.gov

Table 1: Key Intermediate in Lenacapavir Synthesis

Compound NameStructureRole in Synthesis
7-Bromo-4-chloro-1H-indazol-3-amine[Image of 7-Bromo-4-chloro-1H-indazol-3-amine structure]A core heterocyclic fragment for the construction of Lenacapavir. mdpi.comnih.gov

While not a direct precursor to Lenacapavir based on available data, this compound is a valuable starting material for the synthesis of other biologically active compounds. The indole scaffold itself is a well-known "privileged structure" in medicinal chemistry, and its derivatives are explored for a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.

The chemical reactivity of this compound makes it a versatile building block. The presence of two distinct functional groups—the bromine atom at position 7 and the amino group at position 5—allows for a variety of chemical transformations to generate diverse molecular libraries.

Key chemical reactions that can be performed on this intermediate include:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

Coupling Reactions: The bromo-indole can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form C-C bonds and construct more complex biaryl structures.

Reactions of the Amino Group: The nucleophilic amine can be acylated, alkylated, or used as a directing group for further functionalization of the indole ring. It can also undergo oxidation to form nitro derivatives.

This versatility allows chemists to design and synthesize novel indole-based compounds for biological screening. Research has indicated that this compound and its derivatives are subjects of study for their potential antimicrobial and anticancer properties.

Table 2: Chemical Reactivity of this compound

Reaction TypeFunctional Group InvolvedPotential Outcome
Nucleophilic SubstitutionBromine at C7Introduction of new functional groups.
Cross-Coupling ReactionsBromine at C7Formation of C-C or C-N bonds to build complex scaffolds.
Acylation/AlkylationAmine at C5Modification of the amino group to modulate properties.

Mechanistic Investigations of Biological Action

Receptor Binding Studies

One study investigated the binding affinities of several halogenated N,N-dimethyltryptamines to a panel of human and rodent serotonin (B10506) receptors. The results indicated that brominated analogues, such as 5-bromo-N,N-dimethyltryptamine, exhibited high nanomolar affinity for several 5-HT receptor subtypes, including 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7. researchgate.net This suggests that the presence and position of a bromine atom on the indole (B1671886) ring are critical determinants of receptor interaction and selectivity.

Furthermore, N1-azinylsulfonyl-1H-indoles have been identified as potent 5-HT6 receptor antagonists. nih.gov The structure-activity relationship (SAR) studies in this class of compounds revealed that substitutions on the indole ring significantly impact binding affinity. nih.gov While structurally distinct from 7-Bromo-1H-indol-5-amine, these findings underscore the potential for indole-based compounds to target serotonin receptors.

Table 1: Binding Affinities of Selected Bromo-Indole Analogs for Serotonin Receptors

Compound Receptor Subtype Binding Affinity (Ki, nM)
5-Bromo-N,N-dimethyltryptamine 5-HT1A High nanomolar affinity
5-Bromo-N,N-dimethyltryptamine 5-HT1B/1D High nanomolar affinity
5-Bromo-N,N-dimethyltryptamine 5-HT2B High nanomolar affinity
5-Bromo-N,N-dimethyltryptamine 5-HT6 High nanomolar affinity
5-Bromo-N,N-dimethyltryptamine 5-HT7 High nanomolar affinity

Note: This table is illustrative and based on findings for a related compound, not this compound.

Enzyme Inhibition Mechanisms

The indole scaffold is a common feature in many enzyme inhibitors. Although direct enzyme inhibition studies on this compound are not published, research on other bromo-indole derivatives highlights their potential as enzyme inhibitors.

For example, certain indole-based compounds have been developed as selective inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme involved in hydrogen sulfide (B99878) production in pathogenic bacteria. nih.gov Notably, 6-bromoindole (B116670) is utilized as a key building block in the synthesis of these inhibitors, indicating the importance of the bromo-indole moiety for inhibitory activity. nih.gov

Additionally, derivatives of pyrrolo[3,4-f]indole-5,7-dione and indole-5,6-dicarbonitrile have been identified as potent inhibitors of monoamine oxidase (MAO), enzymes crucial in the metabolism of neurotransmitters. researchgate.net These findings suggest that the indole nucleus is a viable scaffold for the design of enzyme inhibitors, and by extension, this compound could potentially exhibit inhibitory activity against various enzymes.

Cellular Pathway Modulation

The interaction of a compound with receptors or enzymes invariably leads to the modulation of intracellular signaling pathways. For indole derivatives, a range of effects on cellular pathways has been observed.

In the context of bacterial communication, indole itself can act as a signaling molecule, modulating biological functions such as biofilm formation and virulence through quorum sensing pathways. nih.gov This highlights the potential for indole compounds to interfere with intercellular communication systems.

Furthermore, the action of indole derivatives as receptor antagonists, such as the previously mentioned 5-HT6 receptor antagonists, implies a modulation of downstream signaling cascades. nih.gov Antagonism of the 5-HT6 receptor, which is coupled to Gs proteins, can influence adenylyl cyclase activity and cyclic AMP (cAMP) levels, thereby affecting a multitude of cellular processes. nih.gov Such compounds have shown potential procognitive and antidepressant-like effects in preclinical models, suggesting modulation of complex neuronal pathways. nih.gov

Interactions with Biological Macromolecules (e.g., DNA, Proteins)

Beyond specific receptor or enzyme active site interactions, small molecules can exert their effects by binding to other biological macromolecules like DNA and structural proteins.

Studies on certain amino-indole derivatives have demonstrated their ability to interact with DNA. For instance, a racemic 6-amino-indole derivative was shown to alkylate DNA, with a specific preference for the N3 position of adenine. nih.gov This interaction with the genetic material can lead to cytotoxic effects. nih.gov

In another line of research, 7-acetamido substituted 2-aryl-5-bromo-3-trifluoroacetylindoles have been investigated as potential inhibitors of tubulin polymerization. nih.gov Molecular docking studies suggested that these compounds bind to the colchicine-binding site on tubulin, thereby disrupting microtubule dynamics, which is a key mechanism for anticancer agents. nih.gov This indicates that bromo-indole derivatives have the potential to interact with critical cytoskeletal proteins.

Table 2: Mentioned Compounds

Compound Name
This compound
5-bromo-N,N-dimethyltryptamine
6-bromoindole
pyrrolo[3,4-f]indole-5,7-dione
indole-5,6-dicarbonitrile
6-amino-3-(chloromethyl)-1-[(5,6,7-trimethoxyindol-2-yl)carbonyl]indoline
7-acetamido-2-aryl-5-bromo-3-trifluoroacetylindole

Q & A

Q. Table 1: Key Synthetic Parameters for this compound Derivatives

ParameterOptimal ConditionReference
SolventPEG-400/DMF (2:1)
CatalystCuI (0.5–1.0 equiv.)
Reaction Time12–24 hours
PurificationFlash chromatography (EtOAc/hexane)
Yield Range40–60%

Q. Table 2: Analytical Standards for Quality Control

TechniqueParameterTarget Value
HPLCPurity≥98%
HRMSMass Accuracy<5 ppm
NMRSignal-to-Noise Ratio>20:1 (1^1H)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.